molecular formula C14H10ClNOS B133072 2-phenothiazin-10-ylacetyl Chloride CAS No. 158502-05-7

2-phenothiazin-10-ylacetyl Chloride

Cat. No. B133072
CAS RN: 158502-05-7
M. Wt: 275.8 g/mol
InChI Key: BBGHCAFPASHYSV-UHFFFAOYSA-N
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Description

2-phenothiazin-10-ylacetyl Chloride is a molecule that contains a total of 30 bonds, including 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 acyl halogenide (aliphatic), 1 tertiary amine (aromatic), and 1 sulfide . It consists of 28 atoms in total: 10 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom .


Synthesis Analysis

The synthesis of 2-phenothiazin-10-ylacetyl Chloride involves a ring-fusion approach to extend the conjugation length of phenothiazines . 2-Acylphenothiazines are prepared by acylation of phenothiazine with acyl chlorides in toluene to give 10-acylphenothiazine .


Molecular Structure Analysis

The structure data file (SDF/MOL File) of 2-phenothiazin-10-ylacetyl Chloride contains information about the atoms, bonds, connectivity, and coordinates of the molecule . The molecule’s structure includes 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure .


Chemical Reactions Analysis

2-Acetylphenothiazines are used as synthons in heterocyclic synthesis . They are important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes .


Physical And Chemical Properties Analysis

2-phenothiazin-10-ylacetyl Chloride contains total 30 bond(s); 20 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 acyl halogenide(s) (aliphatic), 1 tertiary amine(s) (aromatic), and 1 sulfide(s) .

Future Directions

The molecular hybridization approach has been used to develop compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds . Hybridization of various relevant pharmacophores with phenothiazine derivatives has resulted in pertinent compounds with diverse biological activities . This suggests that 2-phenothiazin-10-ylacetyl Chloride could potentially be used in the development of new drugs or drug candidates .

properties

IUPAC Name

2-phenothiazin-10-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGHCAFPASHYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409331
Record name 2-phenothiazin-10-ylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenothiazin-10-ylacetyl Chloride

CAS RN

158502-05-7
Record name 2-phenothiazin-10-ylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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